N'-[(E)-(2-butoxyphenyl)methylidene]bicyclo[6.1.0]nonane-9-carbohydrazide
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Overview
Description
N’-(2-butoxybenzylidene)bicyclo[610]nonane-9-carbohydrazide is a complex organic compound with the molecular formula C21H30N2O2 It is characterized by the presence of a bicyclo[610]nonane ring system, a butoxybenzylidene group, and a carbohydrazide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(2-butoxybenzylidene)bicyclo[6.1.0]nonane-9-carbohydrazide typically involves the condensation of 2-butoxybenzaldehyde with bicyclo[6.1.0]nonane-9-carbohydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the condensation process. The reaction mixture is typically heated to reflux for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
While specific industrial production methods for N’-(2-butoxybenzylidene)bicyclo[6.1.0]nonane-9-carbohydrazide are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent choice, and catalyst concentration, to achieve higher yields and purity of the final product. Industrial production may also involve the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-(2-butoxybenzylidene)bicyclo[6.1.0]nonane-9-carbohydrazide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in the reactions of N’-(2-butoxybenzylidene)bicyclo[6.1.0]nonane-9-carbohydrazide include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from the reactions of N’-(2-butoxybenzylidene)bicyclo[6.1.0]nonane-9-carbohydrazide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may produce reduced forms of the compound. Substitution reactions can result in the formation of new compounds with different functional groups .
Scientific Research Applications
N’-(2-butoxybenzylidene)bicyclo[61
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic applications, including drug development and design.
Industry: It may find use in the development of new materials or as a component in various industrial processes
Mechanism of Action
The mechanism of action of N’-(2-butoxybenzylidene)bicyclo[6.1.0]nonane-9-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved would depend on the specific biological or chemical context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-(2-butoxybenzylidene)bicyclo[6.1.0]nonane-9-carbohydrazide include other bicyclo[6.1.0]nonane derivatives and benzylidene carbohydrazides. These compounds share structural similarities but may differ in their functional groups or substituents.
Uniqueness
N’-(2-butoxybenzylidene)bicyclo[6.1.0]nonane-9-carbohydrazide is unique due to its specific combination of a bicyclo[6.1.0]nonane ring system, a butoxybenzylidene group, and a carbohydrazide moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C21H30N2O2 |
---|---|
Molecular Weight |
342.5g/mol |
IUPAC Name |
N-[(E)-(2-butoxyphenyl)methylideneamino]bicyclo[6.1.0]nonane-9-carboxamide |
InChI |
InChI=1S/C21H30N2O2/c1-2-3-14-25-19-13-9-8-10-16(19)15-22-23-21(24)20-17-11-6-4-5-7-12-18(17)20/h8-10,13,15,17-18,20H,2-7,11-12,14H2,1H3,(H,23,24)/b22-15+ |
InChI Key |
FBACRZTZPVGHSM-PXLXIMEGSA-N |
SMILES |
CCCCOC1=CC=CC=C1C=NNC(=O)C2C3C2CCCCCC3 |
Isomeric SMILES |
CCCCOC1=CC=CC=C1/C=N/NC(=O)C2C3C2CCCCCC3 |
Canonical SMILES |
CCCCOC1=CC=CC=C1C=NNC(=O)C2C3C2CCCCCC3 |
Origin of Product |
United States |
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